(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group and an ester functional group derived from a pyrrolidinone moiety. This compound plays a significant role in various scientific fields, including medicinal chemistry and organic synthesis.
This compound can be classified as an ester, specifically a pyridine derivative, which is part of a broader class of heterocycles. Its molecular structure includes both pyridine and pyrrolidinone functionalities, making it unique among similar compounds. The compound is synthesized through standard organic reactions, particularly esterification processes involving 6-methylpyridine-2-carboxylic acid and 2,5-dioxopyrrolidin-1-yl.
The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate typically involves the esterification of 6-methylpyridine-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl. Key synthetic routes include:
The molecular formula of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate is . The structure features:
The compound's structure can be visualized using the following SMILES notation: CC1=NC(=O)C(=O)N1C(C)C2=CC=CC=N2
. This notation encapsulates the arrangement of atoms within the molecule .
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate can participate in several chemical reactions:
The reactions lead to various products:
The mechanism of action for (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate involves its interaction with biological targets. The pyridine ring can bind to enzymes or receptors, potentially modulating their activity. Additionally, the ester group may undergo hydrolysis, releasing active carboxylic acid and pyrrolidinone components that further interact with biological systems.
The physical properties of (2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-2-carboxylate has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: